is a chemical compound with the molecular formula C18H33NO3Sn . It’s a liquid with a refractive index of n20/D 1.534 and a density of 1.209 at 25 °C .
This compound is likely used in the field of chemical synthesis . Isoxazole derivatives, such as this compound, are often used in organic synthesis due to their reactivity and the variety of reactions they can undergo . They can act as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
In terms of application methods or experimental procedures, this would depend on the specific reaction being carried out. Typically, these compounds are used in controlled laboratory conditions, following specific protocols developed by researchers .
As for the results or outcomes obtained, this would also depend on the specific research context. In general, the use of isoxazole derivatives can lead to the synthesis of a wide range of complex organic molecules .
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula CHNOSn and a molecular weight of approximately 430.17 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound is characterized by the presence of a tributylstannyl group, which enhances its reactivity and utility in various
Common reagents used in these reactions include halides for nucleophilic substitution and palladium catalysts for coupling reactions .
The synthesis of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate typically involves stannylation of an isoxazole derivative. A common method includes:
Industrial production methods would likely scale up these laboratory techniques, optimizing reaction conditions for yield and purity .
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate has several applications:
Several compounds share structural or functional similarities with ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 5-(triphenyltin)isoxazole-3-carboxylate | Contains triphenyltin instead of tributylstannyl | Different steric and electronic properties |
Ethyl 5-(dimethylstannyl)isoxazole-3-carboxylate | Contains dimethylstannyl group | Lower molecular weight and different reactivity |
5-Bromoisoxazole-3-carboxylic acid | Lacks stannyl group | Simpler structure; used as a precursor in synthesis |
Ethyl 5-(phenyl)isoxazole-3-carboxylate | Contains phenolic substituent | Different functional group; potential for different biological activity |
These compounds illustrate the diversity within the isoxazole derivatives, highlighting the unique contributions of the tributylstannyl group in ethyl 5-(tributylstannyl)isoxazole-3-carboxylate regarding reactivity and applications in organic synthesis .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard